molecular formula C22H29AsGe B14502470 Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane CAS No. 63451-88-7

Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane

Cat. No.: B14502470
CAS No.: 63451-88-7
M. Wt: 441.0 g/mol
InChI Key: LOPQHSGNGXWLKX-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane is a complex organometallic compound that features a unique combination of arsenic, germanium, and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane typically involves the reaction of 2-methylphenyl lithium with triethylgermylacetylene, followed by the introduction of arsenic trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides of arsenic and germanium.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state species.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Arsenic and germanium oxides.

    Reduction: Lower oxidation state arsenic and germanium compounds.

    Substitution: Brominated or nitrated aromatic rings.

Scientific Research Applications

Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organometallic compounds.

    Biology: Potential use in studying the interactions of organometallic compounds with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane involves its interaction with molecular targets through its organometallic framework. The compound can coordinate with various substrates, facilitating reactions through its germanium and arsenic centers. The pathways involved include electron transfer and coordination chemistry, which enable the compound to act as a catalyst or reactant in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane
  • Bis(4-methylphenyl)[(triethylgermyl)ethynyl]arsane
  • Bis(2-ethylhexyl) phthalate

Uniqueness

Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane is unique due to the presence of both germanium and arsenic in its structure, which imparts distinct chemical properties

Properties

CAS No.

63451-88-7

Molecular Formula

C22H29AsGe

Molecular Weight

441.0 g/mol

IUPAC Name

bis(2-methylphenyl)-(2-triethylgermylethynyl)arsane

InChI

InChI=1S/C22H29AsGe/c1-6-24(7-2,8-3)18-17-23(21-15-11-9-13-19(21)4)22-16-12-10-14-20(22)5/h9-16H,6-8H2,1-5H3

InChI Key

LOPQHSGNGXWLKX-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C#C[As](C1=CC=CC=C1C)C2=CC=CC=C2C

Origin of Product

United States

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